tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Overview
Description
tert-Butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a synthetic organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a tert-butyl ester group and a trifluoromethyl group attached to the quinoxaline ring system. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid derivative of the quinoxaline using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes and the use of microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives are known for their antimicrobial properties, and this compound can be explored for similar applications.
Anticancer Research: The compound can be investigated for its potential anticancer activity due to the presence of the quinoxaline ring.
Industry:
Agrochemicals: The compound can be used as an intermediate in the synthesis of agrochemicals.
Pharmaceuticals: It can be used in the development of new pharmaceutical agents.
Mechanism of Action
The mechanism of action of tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
- tert-Butyl 7-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 7-chloro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate imparts unique electronic and steric properties, enhancing its biological activity and stability compared to similar compounds.
- Lipophilicity: The trifluoromethyl group increases the compound’s lipophilicity, improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
CAS No. |
1784443-85-1 |
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Molecular Formula |
C14H17F3N2O2 |
Molecular Weight |
302.3 |
Purity |
95 |
Origin of Product |
United States |
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